molecular formula C9H8ClIN4O2 B12847829 Ethyl 4-chloro-8-iodo-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate

Ethyl 4-chloro-8-iodo-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate

Cat. No.: B12847829
M. Wt: 366.54 g/mol
InChI Key: PBQLSHLOVZUQGE-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-8-iodo-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate is a complex organic compound that belongs to the class of pyrazolo[1,5-a][1,3,5]triazines. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The unique structure of this compound, which includes chloro, iodo, and methyl substituents, makes it a valuable candidate for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-8-iodo-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with suitable nitriles under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-8-iodo-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a][1,3,5]triazine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-8-iodo-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate involves its interaction with specific molecular targets and pathways. Studies have shown that it can inhibit the NF-kB inflammatory pathway and reduce the expression of endoplasmic reticulum chaperones and apoptosis markers in neuronal cells . This suggests its potential role in neuroprotection and anti-inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a][1,3,5]triazine derivatives with different substituents, such as:

Uniqueness

The presence of both chloro and iodo substituents in Ethyl 4-chloro-8-iodo-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate makes it unique compared to other derivatives. These substituents can significantly influence the compound’s reactivity and biological activity, making it a valuable compound for further research .

Properties

Molecular Formula

C9H8ClIN4O2

Molecular Weight

366.54 g/mol

IUPAC Name

ethyl 4-chloro-8-iodo-7-methylpyrazolo[1,5-a][1,3,5]triazine-2-carboxylate

InChI

InChI=1S/C9H8ClIN4O2/c1-3-17-8(16)6-12-7-5(11)4(2)14-15(7)9(10)13-6/h3H2,1-2H3

InChI Key

PBQLSHLOVZUQGE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C(=NN2C(=N1)Cl)C)I

Origin of Product

United States

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